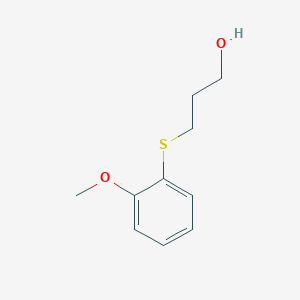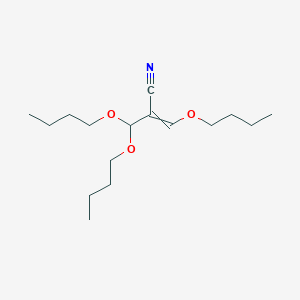![molecular formula C16H18ClNO4 B8371344 [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate](/img/structure/B8371344.png)
[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester is an organic compound with the molecular formula C13H14ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxyquinolin-2(1H)-one and 1-bromo-4-chlorobutane.
Reaction Conditions: The reaction is carried out at a temperature below 45°C to form the intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one.
Final Step: The intermediate is then esterified with acetic acid under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Chlorobutoxy)quinolin-2(1H)-one: A closely related compound with similar structural features.
Brexpiprazole: A derivative used in the treatment of schizophrenia and major depressive disorder.
Uniqueness
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H18ClNO4 |
|---|---|
Poids moléculaire |
323.77 g/mol |
Nom IUPAC |
[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate |
InChI |
InChI=1S/C16H18ClNO4/c1-12(19)22-11-18-15-10-14(21-9-3-2-8-17)6-4-13(15)5-7-16(18)20/h4-7,10H,2-3,8-9,11H2,1H3 |
Clé InChI |
MSKZEDCCNDNTPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN1C(=O)C=CC2=C1C=C(C=C2)OCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester](/img/structure/B8371328.png)

![1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B8371346.png)
![((2S,3R)-3-{[(phenylmethyl)oxy]methyl}-2-oxiranyl)methanol](/img/structure/B8371351.png)



